ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
This compound belongs to the 2,3-dihydro-1,3-thiazole class, characterized by a partially saturated thiazole ring with an imino linkage to a 3,4-dimethoxybenzoyl group and an ethyl carboxylate substituent at position 4. Synthesized via the Hantzsch reaction—a method widely employed for thiazole derivatives—this compound is designed for cardiotropic applications, leveraging the pharmacological prominence of 1,3-thiazoles in cardiovascular therapies .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-6-24-16(21)14-10(2)19(3)17(25-14)18-15(20)11-7-8-12(22-4)13(9-11)23-5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJWSURRFMYMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiazole ring system with a 3,4-dimethoxybenzoyl imine group and ethyl carboxylate functionality. Its molecular formula is , and its IUPAC name is ethyl 2-(3,4-dimethoxybenzoyl)imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. The structural representation can be summarized as follows:
| Component | Structure Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen |
| Dimethoxybenzoyl Group | A benzene ring substituted with two methoxy groups |
| Ethyl Carboxylate | An ethyl group attached to a carboxylic acid moiety |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains. In vitro studies demonstrate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Properties
The compound has shown promising results in anticancer research. Studies involving various cancer cell lines have revealed that it can induce apoptosis and inhibit proliferation. For instance:
- Cell Lines Tested : Prostate cancer (PC-3), melanoma (A375)
- IC50 Values : The compound exhibited IC50 values ranging from 0.4 to 2.2 µM against these cell lines, indicating potent cytotoxicity .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory activities. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .
The biological activity of this compound is believed to involve interaction with key molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways.
- DNA Interaction : There is potential for intercalation into DNA structures, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Anticancer Study : In a study published in Cancer Letters, derivatives of thiazole were tested against multiple cancer cell lines where this compound demonstrated significant cytotoxic effects .
Cell Line IC50 (µM) PC-3 0.6 A375 1.5 - Antimicrobial Study : Research published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial activity against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include derivatives with variations in the imino group, thiazole ring substituents, and carboxylate moieties. Key comparisons are summarized below:
Key Observations :
- Imino Group Modifications: Replacement of the 3,4-dimethoxybenzoyl group with a 4-methoxyphenyl or 3,4-dichlorobenzoyl group alters electron density and steric bulk, directly impacting receptor binding. The 3,4-dimethoxybenzoyl group in the target compound enhances solubility and may improve membrane permeability compared to halogenated analogues .
- In contrast, the 4-methylpiperazinyl group in the analogue from introduces basicity, which may enhance interaction with cardiac ion channels.
- Carboxylate vs. Acetyl Groups : Ethyl carboxylate at C5 (target compound) provides a polar terminus for hydrogen bonding, whereas acetyl-substituted analogues (e.g., the dichlorobenzoyl derivative) exhibit reduced cardiotropic efficacy, suggesting the carboxylate’s critical role in bioactivity .
Pharmacological Activity
Thiazole derivatives are renowned for diverse bioactivities:
- Cardiotropic Effects : The target compound’s cardiotropic mechanism likely involves modulation of calcium channels or adrenergic receptors, akin to the 4-methylpiperazinyl analogue, which showed 1.5× higher activity than meldonium in aortic ring assays .
- Antimicrobial Activity : Unlike benzoxazole-tetrazole hybrids (e.g., ), the target compound lacks significant antimicrobial properties, highlighting the specificity of its thiazole-carboxylate scaffold for cardiovascular targets.
Hydrogen Bonding and Molecular Interactions
The ethyl carboxylate group participates in hydrogen bonding with biological targets, as seen in similar thiazoles. In contrast, tetrazole derivatives (e.g., ) rely on N–H···O/N interactions for activity. The 3,4-dimethoxy groups may engage in weak C–H···O bonds, stabilizing ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
